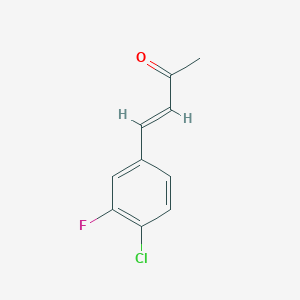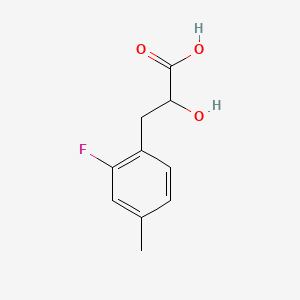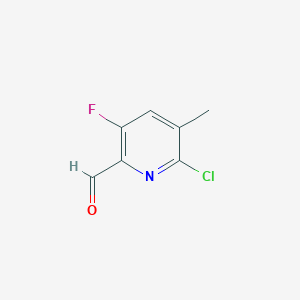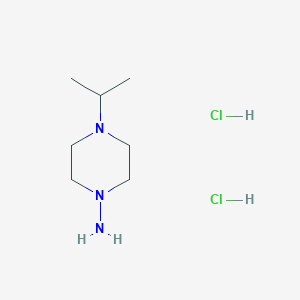
4-(4-Chloro-3-fluorophenyl)but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chloro-3-fluorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8ClFO It is a derivative of butenone, featuring a phenyl ring substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-fluorophenyl)but-3-en-2-one typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under aldol condensation conditions. The reaction proceeds as follows:
- Mix 4-chloro-3-fluorobenzaldehyde and acetone in a suitable solvent, such as ethanol.
- Add sodium hydroxide to the mixture and stir at room temperature.
- Allow the reaction to proceed for several hours until the desired product is formed.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions
4-(4-Chloro-3-fluorophenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(4-chloro-3-fluorophenyl)butanoic acid.
Reduction: Formation of 4-(4-chloro-3-fluorophenyl)butanol.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
4-(4-Chloro-3-fluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Chloro-3-fluorophenyl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)but-3-en-2-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
4-(4-Fluorophenyl)but-3-en-2-one:
4-(4-Bromophenyl)but-3-en-2-one: Contains a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness
4-(4-Chloro-3-fluorophenyl)but-3-en-2-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and development.
属性
分子式 |
C10H8ClFO |
|---|---|
分子量 |
198.62 g/mol |
IUPAC 名称 |
(E)-4-(4-chloro-3-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8ClFO/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h2-6H,1H3/b3-2+ |
InChI 键 |
FUOORLXSQLORHR-NSCUHMNNSA-N |
手性 SMILES |
CC(=O)/C=C/C1=CC(=C(C=C1)Cl)F |
规范 SMILES |
CC(=O)C=CC1=CC(=C(C=C1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)

